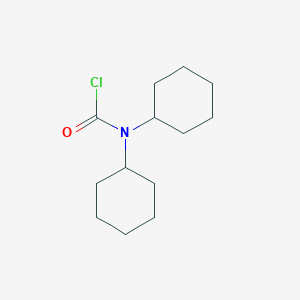
Dicyclohexylcarbamoyl chloride
Cat. No. B8759261
Key on ui cas rn:
6292-88-2
M. Wt: 243.77 g/mol
InChI Key: KWWWNZDDRYZJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06245478B1
Procedure details


According to the procedure described in H. Eckert et al., Angew. Chem. Int. Ed. Engl. 26, 894-895 (1987), dicyclohexylcarbamoyl chloride was synthesized from dicyclohexylamine and triphosgene [chemical name: bis(trichloromethyl)carbonate]. N-hydroxysuccinimide (5.3 g, 0.05 mol) was dissolved in 100 g of sufficiently dried pyridine. To the solution was added dropwise 13.7 g (0.05 mol) of cyclohexylcarbamoyl chloride. After stirring at room temperature overnight, the reaction solution was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, decolored with active carbon and then concentrated. The deposited crystal was filtered and washed with a small amount of ether to obtain 4.6 g of N-(dicyclohexylcarbamoyloxy)succinimide represented by the following formula. Yield: 31.0%






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:14][C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl.[OH:26][N:27]1[C:31](=[O:32])[CH2:30][CH2:29][C:28]1=[O:33].[CH:34]1([NH:40][C:41](Cl)=[O:42])[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]1>N1C=CC=CC=1.O>[CH:8]1([N:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[C:15]([Cl:14])=[O:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1.[CH:34]1([N:40]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:41]([O:26][N:27]2[C:31](=[O:32])[CH2:30][CH2:29][C:28]2=[O:33])=[O:42])[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The deposited crystal was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N(C(=O)Cl)C1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N(C(=O)ON1C(CCC1=O)=O)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
